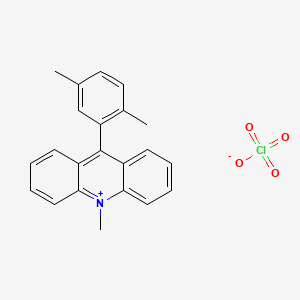
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate is a chemical compound with the molecular formula C21H18ClNO4
Méthodes De Préparation
The synthesis of 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate typically involves several steps. One common method includes the reaction of 2,5-dimethylphenylamine with 10-methylacridinium chloride in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate can be compared with other similar compounds, such as:
Acridinium derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenyl derivatives: Compounds with a phenyl group may exhibit similar reactivity but differ in their overall structure and applications.
Propriétés
Formule moléculaire |
C22H20ClNO4 |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
9-(2,5-dimethylphenyl)-10-methylacridin-10-ium;perchlorate |
InChI |
InChI=1S/C22H20N.ClHO4/c1-15-12-13-16(2)19(14-15)22-17-8-4-6-10-20(17)23(3)21-11-7-5-9-18(21)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YJZRFOQDIUJOMA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)

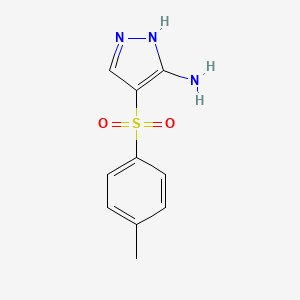

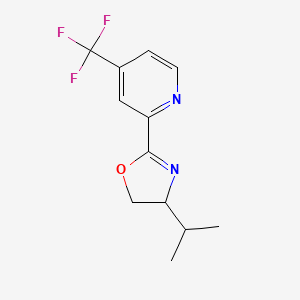
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
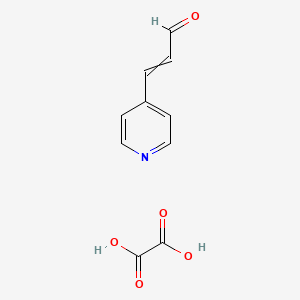
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
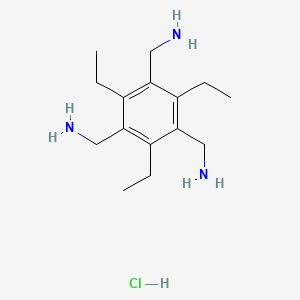

![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
